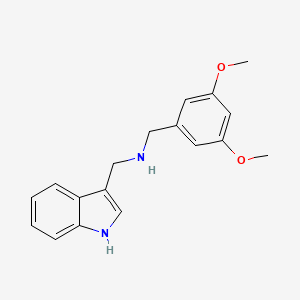![molecular formula C14H21NO B5700229 1-[2-(3-methylphenoxy)ethyl]piperidine](/img/structure/B5700229.png)
1-[2-(3-methylphenoxy)ethyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-methylphenoxy)ethyl]piperidine, also known as MPP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of piperidine derivatives and has been found to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of 1-[2-(3-methylphenoxy)ethyl]piperidine is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. 1-[2-(3-methylphenoxy)ethyl]piperidine has been shown to bind to certain receptors in the brain, including the dopamine transporter, which is involved in the regulation of dopamine levels. By modulating the activity of these receptors, 1-[2-(3-methylphenoxy)ethyl]piperidine can affect the release and reuptake of neurotransmitters, leading to changes in brain activity and behavior.
Biochemical and Physiological Effects:
Studies have demonstrated that 1-[2-(3-methylphenoxy)ethyl]piperidine has a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, 1-[2-(3-methylphenoxy)ethyl]piperidine has been shown to affect the activity of certain enzymes and proteins in the brain. It has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[2-(3-methylphenoxy)ethyl]piperidine in lab experiments is its high potency and selectivity for certain receptors in the brain. This makes it a useful tool for studying the role of these receptors in various physiological and behavioral processes. However, one limitation of using 1-[2-(3-methylphenoxy)ethyl]piperidine in lab experiments is its potential toxicity. Studies have shown that high doses of 1-[2-(3-methylphenoxy)ethyl]piperidine can be toxic to cells in the brain, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are many potential directions for future research on 1-[2-(3-methylphenoxy)ethyl]piperidine. One area of interest is in the development of new treatments for neurological disorders, such as depression and addiction. Another area of research is in the study of the biochemical and physiological effects of 1-[2-(3-methylphenoxy)ethyl]piperidine, which may lead to a better understanding of its mechanism of action and potential therapeutic uses. Additionally, further research is needed to explore the potential toxicity of 1-[2-(3-methylphenoxy)ethyl]piperidine and to develop new methods for minimizing its toxicity in lab experiments.
Synthesemethoden
The synthesis of 1-[2-(3-methylphenoxy)ethyl]piperidine involves the reaction of 3-methylphenol with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate. The reaction mixture is then heated under reflux for several hours to yield the desired product. This synthesis method has been optimized to produce high yields of pure 1-[2-(3-methylphenoxy)ethyl]piperidine.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-methylphenoxy)ethyl]piperidine has been found to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 1-[2-(3-methylphenoxy)ethyl]piperidine has been shown to have a significant effect on the central nervous system. Studies have demonstrated that 1-[2-(3-methylphenoxy)ethyl]piperidine can modulate the activity of certain neurotransmitter systems, including dopamine, norepinephrine, and serotonin. This makes 1-[2-(3-methylphenoxy)ethyl]piperidine a potential candidate for the treatment of a variety of neurological disorders, including depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
1-[2-(3-methylphenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-13-6-5-7-14(12-13)16-11-10-15-8-3-2-4-9-15/h5-7,12H,2-4,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJWGPKMQNUEBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B5700152.png)


![7-[(2-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5700178.png)

![4-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoic acid](/img/structure/B5700188.png)
![2-{3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5700193.png)
phosphinic acid](/img/structure/B5700205.png)




![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile](/img/structure/B5700248.png)